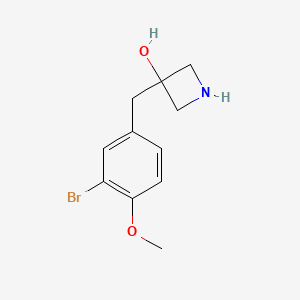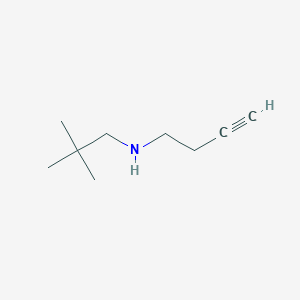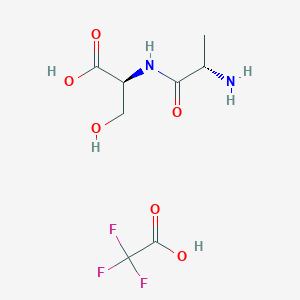
1-Azido-2-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(methylsulfanyl)benzene is an organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential applications. This compound consists of a benzene ring substituted with an azido group (-N₃) and a methylsulfanyl group (-SCH₃), making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-2-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(methylsulfanyl)aniline with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Formation of azido-substituted benzene derivatives.
Reduction: Formation of amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-Azido-2-(methylsulfanyl)benzene has several applications in scientific research:
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Employed in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-azido-2-(methylsulfanyl)benzene primarily involves its reactivity as an azide. The azido group is a good nucleophile and can participate in various reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the azido group can be used to label biomolecules through bioorthogonal reactions, allowing for the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
1-Azido-2-(methylthio)benzene: Similar structure but with a different sulfur substituent.
2-Azidobenzylamine: Contains an azido group and an amine group on the benzene ring.
4-Azidobenzyl alcohol: Contains an azido group and a hydroxyl group on the benzene ring.
Uniqueness
1-Azido-2-(methylsulfanyl)benzene is unique due to the presence of both an azido group and a methylsulfanyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
1-azido-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-7-5-3-2-4-6(7)9-10-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLGTBOGPWJNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate](/img/structure/B13565074.png)

![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate](/img/structure/B13565108.png)

![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)





![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)
![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)

